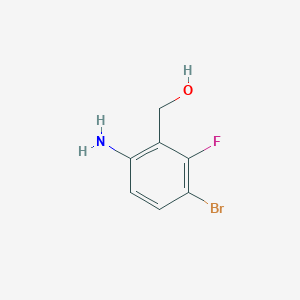
(6-Amino-3-bromo-2-fluorophenyl)methanol
Descripción general
Descripción
(6-Amino-3-bromo-2-fluorophenyl)methanol: is an organic compound with the molecular formula C7H7BrFNO It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Amino-3-bromo-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
Safety and Hazards
The safety data sheet for “(6-Amino-3-bromo-2-fluorophenyl)methanol” suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound is ingested, rinse the mouth with water but do not induce vomiting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution Reactions: : One common method to synthesize (6-Amino-3-bromo-2-fluorophenyl)methanol involves the aromatic substitution of a precursor compound. For example, starting with 2-fluoro-3-bromobenzaldehyde, the compound can be synthesized through a series of steps including nitration, reduction, and subsequent substitution reactions.
-
Reduction of Nitro Compounds: : Another route involves the reduction of a nitro precursor. For instance, 2-fluoro-3-bromo-6-nitrobenzaldehyde can be reduced using a suitable reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the amino derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (6-Amino-3-bromo-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted aromatic compounds.
Mecanismo De Acción
The mechanism by which (6-Amino-3-bromo-2-fluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The presence of the amino, bromo, and fluoro groups allows for strong interactions with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(6-Amino-3-chloro-2-fluorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(6-Amino-3-bromo-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(6-Amino-3-bromo-2-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(6-Amino-3-bromo-2-fluorophenyl)methanol is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring. This specific arrangement allows for unique reactivity and interaction profiles, making it distinct from other similar compounds. Its unique properties are leveraged in various scientific and industrial applications, highlighting its versatility and importance.
Propiedades
IUPAC Name |
(6-amino-3-bromo-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNJLGMELWIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279597 | |
| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-04-3 | |
| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649646.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)
![4-(3-ethoxyphenyl)-N-(4-fluorobenzyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649650.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)
![N-cyclohexyl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B1649652.png)

![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)

